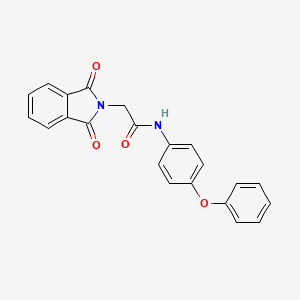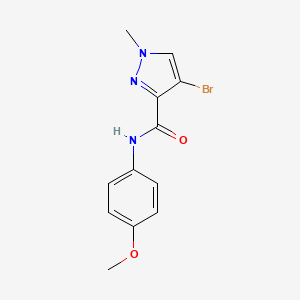
4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as BML-210, is a synthetic compound that has gained attention for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. It also modulates the expression of various genes involved in inflammation, apoptosis, and angiogenesis. 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation.
Biochemical and Physiological Effects:
4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of COX-2, which leads to a decrease in the production of prostaglandins. 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells and suppress angiogenesis. It has also been studied for its potential neuroprotective effects in Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is its specificity towards certain signaling pathways. It has been shown to selectively inhibit the activity of COX-2 and modulate the expression of various genes involved in inflammation and apoptosis. However, one of the limitations of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide. One of the areas of research is its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide in these diseases. Another area of research is the development of more soluble analogs of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide, which can improve its efficacy in certain experiments. Finally, the study of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with 4-methoxyaniline in the presence of a coupling agent. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the compound is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, it has been studied for its potential neuroprotective effects in Parkinson's disease.
Propiedades
IUPAC Name |
4-bromo-N-(4-methoxyphenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-16-7-10(13)11(15-16)12(17)14-8-3-5-9(18-2)6-4-8/h3-7H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYONEXGWFOBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4921496.png)
![N'-[2-(2,4-dichlorophenoxy)acetyl]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B4921505.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4921507.png)
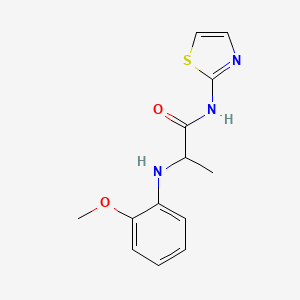

![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)
![N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine](/img/structure/B4921541.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4921547.png)
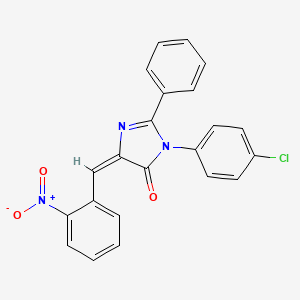
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4921553.png)

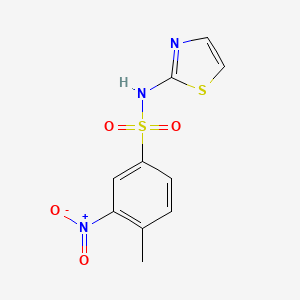
![1-(2-methylbenzyl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4921582.png)
